![molecular formula C18H38O B12571911 1-[(4-Methylpentan-2-YL)oxy]dodecane CAS No. 185143-63-9](/img/structure/B12571911.png)
1-[(4-Methylpentan-2-YL)oxy]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylpentan-2-YL)oxy]dodecane is an organic compound with the molecular formula C₁₈H₃₈O It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Methylpentan-2-YL)oxy]dodecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically occurs under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, forming the alkoxide ion. The alkoxide ion then reacts with the alkyl halide to form the ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylpentan-2-YL)oxy]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions may involve the use of hydrochloric acid or sulfuric acid, while basic conditions may use sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Alcohols and alkyl halides.
Scientific Research Applications
1-[(4-Methylpentan-2-YL)oxy]dodecane has several scientific research applications, including:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1-[(4-Methylpentan-2-YL)oxy]dodecane depends on its specific application. In biological systems, it may interact with cellular membranes, proteins, or enzymes, affecting their function. The molecular targets and pathways involved would vary based on the context of its use, such as its role as a solvent, reagent, or therapeutic agent.
Comparison with Similar Compounds
- 1-[(4-Methylpentan-2-YL)oxy]hexane
- 1-[(4-Methylpentan-2-YL)oxy]octane
- 1-[(4-Methylpentan-2-YL)oxy]decane
Comparison: 1-[(4-Methylpentan-2-YL)oxy]dodecane is unique due to its longer carbon chain compared to similar compounds. This structural difference can influence its physical properties, such as boiling point, solubility, and reactivity. The longer carbon chain may also affect its interactions with other molecules, making it suitable for specific applications where shorter-chain ethers may not be as effective.
Properties
CAS No. |
185143-63-9 |
|---|---|
Molecular Formula |
C18H38O |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
1-(4-methylpentan-2-yloxy)dodecane |
InChI |
InChI=1S/C18H38O/c1-5-6-7-8-9-10-11-12-13-14-15-19-18(4)16-17(2)3/h17-18H,5-16H2,1-4H3 |
InChI Key |
RAMPWHQGQGEUMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


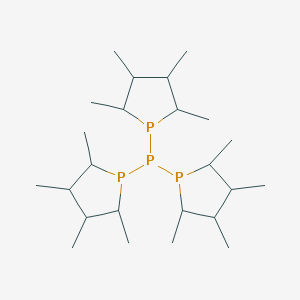
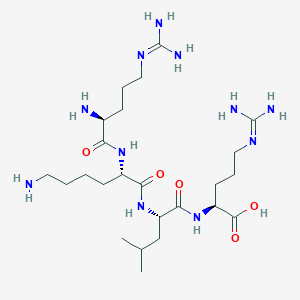
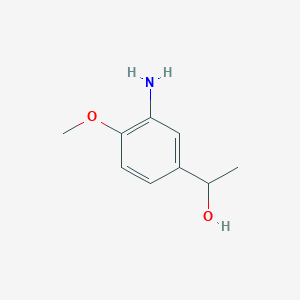
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate](/img/structure/B12571843.png)
![4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12571852.png)
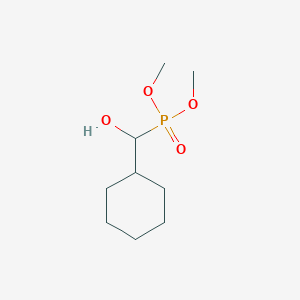
![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)
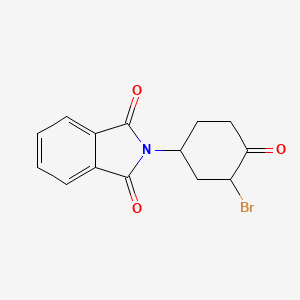
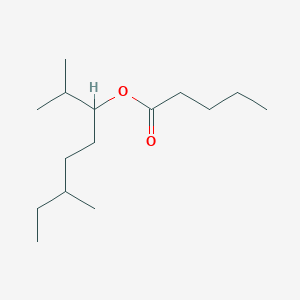
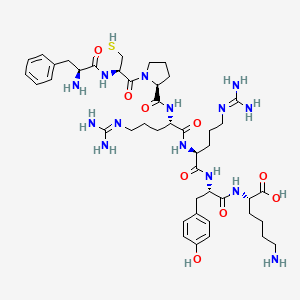
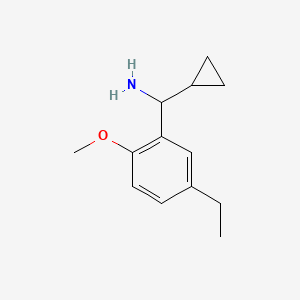
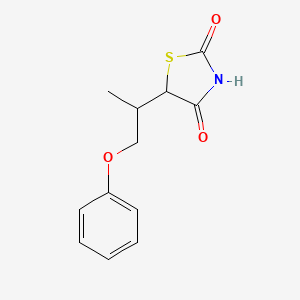
![2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)-](/img/structure/B12571896.png)
phosphane](/img/structure/B12571908.png)
